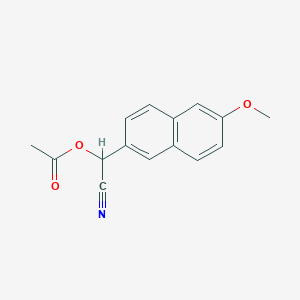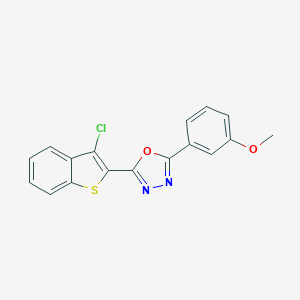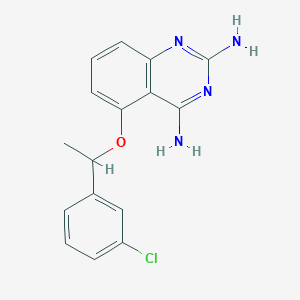
3-(5-Bromo-2-pyridyl)-2-(3-pyridyl)quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB70 is a novel G6PD inhibitor, , increasing ROS levels in DTCCs.
Scientific Research Applications
Synthesis and Biological Evaluation
Quinazolinone derivatives, including those related to 3-(5-Bromo-2-pyridyl)-2-(3-pyridyl)quinazolin-4-one, have been explored for their potential anti-tumor and anti-microbial properties. The synthesis of these compounds often involves starting from 5-bromo-2-[pyridin-4-ylcarbonyl]amino]benzoic acid, leading to various novel compounds with significant biological activities. For instance, some compounds demonstrated selective antibacterial activity against Gram-positive bacteria like S. aureus (Eweas et al., 2021).
Analgesic and Anti-inflammatory Screening
A series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds were found to exhibit significant activity in comparison to standard drugs like indomethacin. Some compounds in this series notably showed high anti-inflammatory and analgesic activities (Eweas et al., 2012).
Antimicrobial Studies
Compounds containing pyrazolyl-oxopropyl-quinazolin-4(3H)-one structures have demonstrated significant biological activity. Their synthesis and characterization led to the discovery of compounds with notable antimicrobial properties (Raval et al., 2012).
Synthesis and Cytotoxicity
Quinazolin-4(3H)-ones have been synthesized via various chemical processes and evaluated for cytotoxicity against cancer cell lines. Some derivatives showed significant cytotoxicity, indicating potential as antitumor agents (Mphahlele et al., 2016).
Antibacterial Activity
The synthesis of new 2,3,6-trisubstituted quinazolin-4(3H)-ones led to compounds with promising antibacterial activities. These findings highlight the potential of these compounds in developing new antibacterial agents (Patel et al., 2005).
properties
Molecular Formula |
C18H11BrN4O |
|---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
3-(5-bromopyridin-2-yl)-2-pyridin-3-ylquinazolin-4-one |
InChI |
InChI=1S/C18H11BrN4O/c19-13-7-8-16(21-11-13)23-17(12-4-3-9-20-10-12)22-15-6-2-1-5-14(15)18(23)24/h1-11H |
InChI Key |
QJKZOSXRWXOYNF-UHFFFAOYSA-N |
SMILES |
O=C1N(C2=NC=C(Br)C=C2)C(C3=CC=CN=C3)=NC4=C1C=CC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CN=CC=C3)C4=NC=C(C=C4)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CB70; CB-70; CB 70 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(allyloxy)phenyl]-4-methoxybenzamide](/img/structure/B522857.png)
![2-(((2-methyl-6-phenylpyrimidin-4-yl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B522858.png)
![4-fluoro-N'-[(1E)-1-pyridin-2-ylethylidene]benzohydrazide](/img/structure/B523145.png)

![{2-[(Benzylcarbamoyl)methyl]-1,3-thiazol-4-yl}methyl 2-phenoxypyridine-3-carboxylate](/img/structure/B523621.png)
![2-[(4-ethylpiperazin-1-yl)methyl]-3-(2-fluorophenyl)-6-nitroquinazolin-4(3H)-one](/img/structure/B523711.png)
![2-Hydroxy-4-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B523905.png)


![1-[2-Fluoro-5-(oxiran-2-yl)phenyl]sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea](/img/structure/B524447.png)
![4-{5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide](/img/structure/B524577.png)

![(2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B525066.png)
![N'-methoxy-6-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]pyridine-3-carboximidamide](/img/structure/B525083.png)